trans-2,3-Dimethoxycinnamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

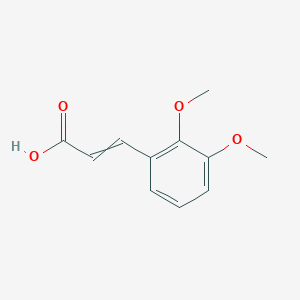

trans-2,3-Dimethoxycinnamic acid, also known as 2,3-Dimethoxycinnamic acid, is an organic compound belonging to the class of cinnamic acids and derivatives. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and a propenoic acid side chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,3-Dimethoxycinnamic acid can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反应分析

Enzymatic Oxidative Demethylation

Catalyzed by CYP199A4

trans-2,3-Dimethoxycinnamic acid undergoes oxidative demethylation mediated by the cytochrome P450 enzyme CYP199A4. This reaction selectively removes a methoxy group, resulting in 4-hydroxy-2,3-dimethoxycinnamic acid .

Key Observations :

-

Substrate Specificity : CYP199A4 preferentially targets the para-position methoxy group for oxidation.

-

Kinetics : High coupling efficiency (59–75%) leads to product formation rates exceeding 200 min⁻¹ under optimal conditions .

-

Mechanism : NADH-dependent oxidation, with no significant activity observed for substrates lacking para-substituents .

| Reaction Type | Substrate | Product | Enzyme | Key Features |

|---|---|---|---|---|

| Oxidative Demethylation | trans-2,3-Dimethoxycinnamic acid | 4-Hydroxy-2,3-dimethoxycinnamic acid | CYP199A4 | Para-selective, NADH-dependent |

Halogenation via Chloroperoxidase

Substrate Specificity and Reaction Conditions

While trans-2,3-dimethoxycinnamic acid is not explicitly listed as a substrate, related derivatives like 3,4-dimethoxycinnamic acid undergo halogenation catalyzed by chloroperoxidase. The reaction involves hydrogen peroxide and halide ions (Cl⁻ or Br⁻), yielding halohydrins or decarboxylated halocompounds.

Structural Insights :

-

Reactivity : Methoxy groups increase electron density, potentially stabilizing intermediates during halogenation .

-

Substrate Requirements : Electron-donating groups (e.g., methoxy) enhance substrate compatibility, unlike electron-withdrawing groups (e.g., nitro) .

Hypothetical Reaction for trans-2,3-Dimethoxycinnamic Acid :

| Reaction Type | Substrate | Product | Catalyst | Conditions |

|---|---|---|---|---|

| Halogenation | trans-2,3-Dimethoxycinnamic acid | 2-Halo-3-hydroxy derivative | Chloroperoxidase | H₂O₂, Cl⁻/Br⁻ |

Potential Photodimerization

Comparison with α-trans-Cinnamic Acid

α-trans-Cinnamic acid undergoes UV-induced [2+2] cycloaddition to form α-truxillic acid, a reaction governed by topochemical principles . While direct evidence for trans-2,3-dimethoxycinnamic acid is lacking, its conjugated double bond system suggests similar reactivity under UV irradiation.

Key Features :

-

Topochemical Requirement : Parallel alignment of double bonds is critical for dimerization .

-

Crystallinity Loss : Complete loss of crystallinity occurs post-reaction, hindering structural analysis .

| Compound | Reaction Type | Product | Key Features |

|---|---|---|---|

| α-trans-Cinnamic acid | UV-induced [2+2] | α-Truxillic acid | Topochemical, irreversible |

| trans-2,3-Dimethoxy | Hypothetical [2+2] | Dimer | Requires structural alignment |

Antioxidant Activity via Radical Termination

Mechanism of Action

Cinnamic acid derivatives, including trans-2,3-dimethoxycinnamic acid, exhibit antioxidant properties by terminating radical chain reactions. This involves electron donation to stabilize radicals, forming inert products . While specific data for this compound is limited, its methoxy-substituted structure likely enhances electron-donating capacity compared to unsubstituted cinnamic acid .

科学研究应用

Biological Activities

-

Antimicrobial Properties :

- DMCA has been shown to inhibit quorum sensing in bacteria, particularly in Chromobacterium violaceum. At a concentration of 150 µg/mL, it inhibited violacein production by 73.9%, swarming motility by 65.9%, and biofilm formation by 37.8%. This suggests its potential as a candidate for developing new antimicrobial agents to combat bacterial resistance.

-

Antidiabetic Effects :

- In studies involving diabetic rats induced by streptozotocin (STZ), DMCA demonstrated significant antidiabetic effects. The administration of DMCA resulted in improved glucose levels and lipid profiles compared to control groups . This indicates its potential utility in managing diabetes through modulation of metabolic pathways.

-

Cancer Research :

- Cinnamic acid derivatives, including DMCA, have been reported to exhibit anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . Specific studies have highlighted their effectiveness against various cancer cell lines, suggesting a role for DMCA in cancer therapeutics.

Case Studies

Synthesis and Derivatives

DMCA can be synthesized through various methods, including base-catalyzed aldol condensation processes. It serves as a precursor for synthesizing more complex compounds with enhanced biological activities .

作用机制

The mechanism of action of trans-2,3-Dimethoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

相似化合物的比较

Similar Compounds

3-(3,4-Dimethoxyphenyl)prop-2-enoic acid: Similar structure but with methoxy groups at the 3 and 4 positions.

3-(2,4-Dimethoxyphenyl)prop-2-enoic acid: Methoxy groups at the 2 and 4 positions.

3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid: Additional methoxy group at the 5 position

Uniqueness

trans-2,3-Dimethoxycinnamic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds .

常见问题

Basic Questions

Q. How can trans-2,3-dimethoxycinnamic acid be reliably identified and characterized in laboratory settings?

Methodological Answer:

- Structural Identification : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., methoxy and carboxylic acid moieties) by comparing peaks to reference spectra. For instance, IR spectra from NIST databases (e.g., absorption bands near 1700 cm⁻¹ for carboxylic acid C=O stretching) .

- Mass Spectrometry : Confirm molecular weight (208.2106 g/mol) via high-resolution mass spectrometry (HRMS). The molecular ion peak ([M+H]⁺) should align with the formula C₁₁H₁₂O₄ .

- CAS Registry Validation : Cross-check CAS numbers (e.g., 7461-60-1 vs. 7345-82-6) using authoritative databases like CAS Common Chemistry or NIST to resolve isomer-specific discrepancies .

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:

- Catalytic Transesterification : Adapt methods from biomass-derived platform chemicals (e.g., DPM synthesis) using Lewis acid catalysts (e.g., SnCl₄) in polar aprotic solvents like DMSO. Monitor reaction progress via HPLC to optimize temperature (e.g., 80–120°C) and catalyst loading .

- Biosynthetic Pathways : Explore enzymatic routes using cinnamate derivatives, leveraging phenylpropanoid metabolism in plant models. Validate intermediates via LC-MS .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

Methodological Answer:

- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate with internal standards (e.g., 4-methyl-2-pentanol) to quantify impurities .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor degradation products via GC-MS and compare to NIST reference spectra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 7461-60-1 vs. 7345-60-1) for this compound?

Methodological Answer:

- Isomer-Specific Analysis : Perform NMR (¹H and ¹³C) to distinguish between positional isomers (e.g., 2,3- vs. 3,4-dimethoxy substitution). Compare coupling constants and chemical shifts with literature data .

- Database Cross-Referencing : Use the FDA Global Substance Registration System (GSRS) to verify structural identifiers and regulatory records, ensuring alignment with IUPAC naming conventions .

Q. What statistical approaches are recommended for optimizing the synthesis of this compound?

Methodological Answer:

- Response Surface Methodology (RSM) : Implement a Box-Behnken design to evaluate factors like catalyst concentration, solvent polarity, and reaction time. Analyze variance (ANOVA) to identify significant parameters and derive predictive models .

- Machine Learning : Train algorithms on historical reaction data (e.g., yield vs. temperature) to predict optimal conditions for scale-up .

Q. What mechanistic insights exist for the catalytic role of Lewis acids in synthesizing this compound?

Methodological Answer:

- Kinetic Studies : Use in situ IR spectroscopy to track intermediate formation (e.g., enolates) during SnCl₄-catalyzed reactions. Correlate rate constants with density functional theory (DFT) calculations to propose transition states .

- Isotopic Labeling : Introduce ¹³C-labeled glucose in biosynthetic pathways to trace carbon flux into the cinnamate backbone .

Q. How can this compound be applied in studying plant metabolic pathways?

Methodological Answer:

- Inhibition Assays : Use as a competitive inhibitor of phenylalanine ammonia-lyase (PAL) in Arabidopsis thaliana. Measure changes in lignin content via thioglycolic acid assay .

- Metabolomic Profiling : Apply LC-MS/MS to track incorporation into phenylpropanoid derivatives (e.g., flavonoids) under stress conditions .

Q. What protocols ensure long-term stability of this compound in laboratory storage?

Methodological Answer:

- Storage Conditions : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation. Periodically validate stability via differential scanning calorimetry (DSC) to detect polymorphic changes .

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH) over 6 months, with HPLC-UV to quantify degradation products like demethoxy derivatives .

Q. How should researchers address contradictory bioactivity data reported for this compound in cancer studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., NCI-60 cell line screening) using standardized protocols. Normalize data to cell viability controls (e.g., MTT assay) .

- Epigenetic Profiling : Evaluate histone deacetylase (HDAC) inhibition via Western blot for acetylated histones H3 and H4 .

Q. What role does this compound play in fatty acid elongation studies?

Methodological Answer:

属性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC 名称 |

3-(2,3-dimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13) |

InChI 键 |

QAXPUWGAGVERSJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O |

规范 SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。